5-(2-Fluoroethyl)-2'-deoxyuridine

Description

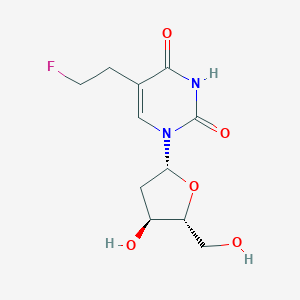

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURQCEKLDQAQFI-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCF)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCF)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910598 | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(2-fluoroethyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108008-61-3 | |

| Record name | 5-(2-Fluoroethyl)-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108008613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(2-fluoroethyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 5 2 Fluoroethyl 2 Deoxyuridine

Chemical Synthesis Pathways

The creation of 5-(2-Fluoroethyl)-2'-deoxyuridine involves intricate chemical processes, beginning with the synthesis of key precursors and careful control of stereochemistry.

Synthesis of 5-(2-Haloethyl)pyrimidine Derivatives

A crucial step in the synthesis of the target compound is the preparation of 5-(2-haloethyl)pyrimidine derivatives. These serve as essential building blocks for the subsequent introduction of the fluoroethyl group.

The introduction of halogen atoms, such as chlorine or iodine, onto the C-5 side chain of a pyrimidine (B1678525) precursor is a key transformation. This is often achieved by reacting a 5-(2-hydroxyethyl)pyrimidine with hydrohalic acids or phosphoryl chloride. For instance, reacting 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid introduces an iodine atom, while reaction with phosphoryl chloride (POCl₃) introduces a chlorine atom. researchgate.net These reactions effectively convert the hydroxyl group into a more reactive halide, facilitating further synthetic modifications.

Another approach involves the use of thionyl chloride (SOCl₂), which reacts with alcohols to produce chloroalkanes, with the advantage that the byproducts, sulfur dioxide and hydrogen chloride, are gases and easily removed from the reaction mixture. chemguide.co.uk For the synthesis of bromoalkanes, a mixture of sodium or potassium bromide and concentrated sulfuric acid is often used to generate hydrogen bromide in situ, which then reacts with the alcohol. chemguide.co.uk In the case of iodoalkanes, a mixture of sodium or potassium iodide and concentrated phosphoric(V) acid is preferred to avoid oxidation of the iodide ions that occurs with sulfuric acid. chemguide.co.uk

| Reagent | Resulting Halogen |

| Hydroiodic Acid | Iodine |

| Phosphoryl Chloride | Chlorine |

| Thionyl Chloride | Chlorine |

| Sodium/Potassium Bromide + Sulfuric Acid | Bromine |

| Sodium/Potassium Iodide + Phosphoric(V) Acid | Iodine |

Anomer Separation in Synthesis Procedures

The glycosylation step in nucleoside synthesis, where the pyrimidine base is attached to the deoxyribose sugar, typically results in a mixture of two anomers: the desired β-anomer and the α-anomer. The separation of these anomers is a critical and often challenging step. In the synthesis of 5-substituted 2'-deoxyuridines, various modifications of the silyl (B83357) method are employed, which can lead to the predominant formation of the β-deoxynucleoside. nih.gov

For some analogs, such as 4'-thio-2'-deoxyuridine and its 5-fluoro derivative, the anomeric mixture can be separated chromatographically. rsc.org In the case of the 5-fluoro analogs, the anomers can be separated more simply as their 3',5'-di-O-benzyl derivatives. rsc.org The interaction of a silylated pyrimidine base with an acylhalogenose can produce anomeric O-substituted deoxynucleosides, which can then be deblocked to yield the individual α and β anomers. nih.gov

Synthesis of Analogs and Related Fluoroalkyl-Substituted Deoxyuridines

The core structure of this compound can be modified to create various analogs with potentially enhanced or different biological activities. This includes the synthesis of compounds with perfluoroalkyl substituents and modifications to the sugar moiety.

Preparation of 5-Perfluoroalkyl-2'-deoxyuridine 5'-Triphosphates

The synthesis of 5-perfluoroalkyl-2'-deoxyuridine analogs often begins with the reaction of a starting material like 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. mdpi.com The introduction of a trifluoromethyl group, for example, can be achieved using trifluoroacetic anhydride. mdpi.com This modification is of interest as the inclusion of fluorine atoms can improve the bioavailability and stability of the resulting compounds. mdpi.com

Radiolabeling Strategies for Research Probes

The introduction of a radionuclide into a molecule like FEAU allows for its non-invasive detection and quantification within a biological system. The choice of radionuclide and the labeling strategy are critical for the successful application of the resulting probe.

[18F] Labeling Methodologies for Positron Emission Tomography (PET) Tracers

Fluorine-18 ([18F]) is a positron-emitting radionuclide with favorable properties for PET imaging, including a convenient half-life of 109.8 minutes and low positron energy (0.64 MeV), which contributes to high-resolution images. osti.gov The radiosynthesis of [18F]FEAU and its analogs has been a significant area of research.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," offers a powerful and efficient method for the [18F]-labeling of complex biomolecules under mild conditions. mdpi.com This strategy involves the reaction of an [18F]-labeled prosthetic group, such as [18F]fluoroethylazide, with a precursor molecule containing a terminal alkyne.

For the synthesis of a triazole-based analog of FEAU, the precursor 5-ethynyl-2'-deoxyuridine (B1671113) can be reacted with [18F]fluoroethylazide. tocris.com The [18F]fluoroethylazide itself is typically synthesized from a suitable precursor like 2-azidoethyl-4-toluenesulfonate via nucleophilic substitution with [18F]fluoride. This two-step approach allows for the late-stage introduction of the radionuclide, which is advantageous given the short half-life of [18F]. The resulting [18F]fluoroethyl-triazolyl-deoxyuridine serves as a structural analog of FEAU, where the ethyl group is part of a triazole ring system. The CuAAC reaction is known for its high efficiency and specificity, often proceeding to completion in short reaction times at room temperature, which is crucial for radiolabeling with short-lived isotopes. mostwiedzy.pl

The general scheme for this approach is as follows:

Synthesis of [18F]Fluoroethylazide: This is typically achieved by the nucleophilic substitution of a leaving group (e.g., tosylate) on an ethylazide precursor with [18F]fluoride.

Click Reaction: The purified [18F]fluoroethylazide is then reacted with 5-ethynyl-2'-deoxyuridine in the presence of a copper(I) catalyst to form the [18F]fluoroethyl-triazolyl-deoxyuridine product.

This method provides a versatile platform for the development of various [18F]-labeled nucleoside analogs for PET imaging.

The efficiency of any [18F]-radiolabeling reaction is paramount and is influenced by several factors that need to be carefully optimized to maximize the radiochemical yield (RCY) and specific activity of the final product. General parameters that are typically optimized include the nature of the precursor and its leaving group, the reaction temperature, the amount of precursor, the choice of solvent, and the reaction time. nih.gov

For nucleophilic aliphatic radiofluorinations, a careful evaluation of the ratio of the phase-transfer catalyst (like Kryptofix 2.2.2.) to the base (e.g., potassium carbonate) and the precursor is critical. nih.gov The choice of a less basic counteranion, such as bicarbonate, can also help to minimize side reactions, especially when dealing with base-sensitive precursors. nih.gov

In the context of automated radiosynthesis of [18F]-labeled compounds, these parameters are systematically investigated to achieve a reliable and high-yielding production process. For instance, in the automated synthesis of a PET tracer, different precursors (e.g., with -OTs or -Br as the leaving group) and reagents (e.g., K222/K2CO3 vs. tributylammonium (B8510715) bicarbonate) are evaluated. nih.gov The deprotection step, if required, is also optimized by testing different acidic conditions. nih.gov The goal is to develop a robust, automated procedure that can be implemented for routine clinical production. nih.gov

The following table summarizes key parameters that are typically optimized in [18F] radiosynthesis:

| Parameter | Considerations for Optimization |

| Precursor Concentration | Sufficient amount to ensure high trapping efficiency of [18F]fluoride, but not so high as to complicate purification. |

| Reaction Temperature | Higher temperatures can increase reaction rates but may also lead to decomposition of the precursor or product. |

| Reaction Time | Should be long enough for the reaction to reach completion but minimized to reduce decay losses of [18F]. |

| Solvent | Must be able to dissolve both the precursor and the [18F]fluoride complex and be compatible with the reaction conditions. |

| Base | The type and amount of base can significantly affect the nucleophilicity of the [18F]fluoride and the stability of the precursor. |

Systematic optimization of these parameters is crucial for developing a reproducible and efficient radiosynthesis protocol for [18F]FEAU and its analogs.

Other Isotopic Labeling Approaches (e.g., [3H], [125I]) for Related Compounds

Besides [18F] for PET, other isotopes like tritium (B154650) ([3H]) and iodine-125 (B85253) ([125I]) are valuable for in vitro and preclinical research, offering longer half-lives suitable for autoradiography and metabolic studies.

The synthesis of tritiated nucleoside analogs often involves the reduction of a suitable precursor. For example, 5-chloro-5'-azido-2',5'-dideoxyuridine has been reduced to afford 5-chloro-5'-amino-2',5'-dideoxyuridine. osti.gov A similar strategy could potentially be adapted for the synthesis of [3H]-labeled FEAU, for instance, by catalytic tritiation of an unsaturated precursor.

For iodination , various methods have been developed for the regioselective C-5 iodination of pyrimidine bases and nucleosides. One eco-friendly method utilizes iodine and sodium nitrite (B80452) at room temperature. heteroletters.org This approach is reported to be high-yielding and proceeds under mild conditions. Another common method for radioiodination involves electrophilic iododestannylation of an organotin precursor under mild conditions. semanticscholar.org While specific methods for the direct [125I] labeling of FEAU are not extensively documented in the reviewed literature, these general strategies for iodinating pyrimidine nucleosides could be explored for the synthesis of [125I]FEAU. The synthesis of 5-halogenated-2'-deoxyuridines, including 5-iodo-2'-deoxyuridine, is well-established and these compounds serve as important intermediates for further modifications. mostwiedzy.pl

The following table outlines general approaches for the synthesis of [3H] and [125I] labeled nucleoside analogs:

| Isotope | General Synthetic Approach | Key Reagents |

| [3H] | Catalytic reduction of an unsaturated precursor or reduction of a halide precursor with tritium gas. | Tritium gas (T2), Catalyst (e.g., Pd/C) |

| [125I] | Electrophilic radioiodination of an activated aromatic ring or iododestannylation of an organotin precursor. | [125I]NaI, Oxidizing agent (e.g., Chloramine-T, Iodogen), Organotin precursor |

These isotopic labeling strategies provide essential tools for detailed biological evaluation of FEAU and related compounds, complementing the in vivo imaging data obtained from PET studies with [18F]FEAU.

Research on this compound Remains Largely Undocumented in Publicly Accessible Scientific Literature

A comprehensive review of publicly available scientific databases reveals a significant lack of specific research data on the chemical compound this compound. Despite targeted searches for its biochemical interactions, including enzymatic phosphorylation, DNA incorporation, and metabolic fate, no dedicated studies detailing these aspects for this specific molecule could be identified.

While extensive research exists for structurally related compounds, such as 5-Fluoro-2'-deoxyuridine (B1346552) (FdUrd), 5-Ethynyl-2'-deoxyuridine (EdU), and 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU), the unique properties and biological activities of the 2-fluoroethyl substitution at the 5-position of 2'-deoxyuridine have not been elucidated in the available literature.

The planned exploration of the molecular mechanisms and biochemical interactions of this compound in research models cannot proceed without foundational research data. The intended sections of this article were to cover:

Enzymatic Phosphorylation and Activation: Focusing on its specificity as a substrate for Thymidine (B127349) Kinase 1 (TK1) and a comparison of its binding affinities relative to natural nucleosides.

Nucleic Acid Incorporation Dynamics: Investigating its potential incorporation into DNA and the subsequent impact on DNA synthesis and integrity.

Metabolic Fate in Research Systems: Examining how the compound is metabolized within in vitro research models, excluding clinical pharmacokinetic data.

The absence of specific studies on this compound prevents a scientifically accurate and detailed discussion of these topics. Extrapolation from related but distinct molecules would be speculative and would not adhere to the rigorous scientific standards required for this analysis.

Therefore, until research specifically addressing the biochemical profile of this compound becomes available, a detailed article on its molecular mechanisms and biochemical interactions in research models cannot be responsibly generated.

Molecular Mechanisms and Biochemical Interactions of 5 2 Fluoroethyl 2 Deoxyuridine in Research Models

Metabolic Fate in Research Systems (Excluding Clinical Pharmacokinetics)

Cleavage by Pyrimidine (B1678525) Nucleoside Phosphorylase (PNPase)

The initial metabolic fate of many pyrimidine nucleoside analogs is determined by the action of pyrimidine nucleoside phosphorylases (PNPases), enzymes that catalyze the reversible phosphorolysis of these compounds. In the context of 5-substituted deoxyuridines, thymidine (B127349) phosphorylase (TPase) and uridine phosphorylase (UPase) are the key enzymes involved in this cleavage.

Research on the closely related compound, 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), provides a valuable model for understanding the metabolism of FEUdR. Studies have demonstrated that CEDU undergoes rapid phosphorolysis in vitro, mediated by both thymidine phosphorylase and uridine phosphorylase nih.gov. This enzymatic action cleaves the N-glycosidic bond, releasing the free pyrimidine base, 5-(2-chloroethyl)uracil (CEU), and 2-deoxyribose-1-phosphate nih.gov. Given the structural similarity between CEDU and FEUdR, it is highly probable that FEUdR is also a substrate for these phosphorylases.

The specificity of mammalian pyrimidine nucleoside phosphorylases for various substrates has been a subject of detailed investigation. These enzymes can be broadly classified based on their substrate preference for uridine or thymidine. Some PNPases exhibit broad specificity, cleaving both uridine and thymidine, as well as analogs like 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) nih.gov. Other forms are more specific, acting primarily on deoxynucleosides nih.gov. The particular type of PNPase present in a given cell or tissue will therefore influence the rate and extent of FEUdR cleavage.

The table below summarizes the kinetic parameters for the phosphorolysis of the analogous compound CEDU by thymidine phosphorylase and uridine phosphorylase, which can serve as an indicator for the expected behavior of FEUdR.

| Enzyme | Substrate | Km (µM) |

| Thymidine Phosphorylase | CEDU | 41.0 +/- 5.0 |

| Uridine Phosphorylase | CEDU | 10.0 +/- 1.5 |

Data derived from in vitro studies with 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) nih.gov.

Intracellular Conversion to Nucleotide Forms (e.g., FdUMP)

Following its potential cleavage by PNPases, or if it bypasses this initial catabolism, FEUdR can be anabolized within the cell to its nucleotide forms. This intracellular conversion is a critical step for the biological activity of many nucleoside analogs. The primary pathway for the activation of deoxyuridine analogs is phosphorylation by thymidine kinase (TK) to form the corresponding 5'-monophosphate.

In the case of FEUdR, it is anticipated that thymidine kinase would catalyze its conversion to 5-(2-Fluoroethyl)-2'-deoxyuridine 5'-monophosphate. This process is analogous to the conversion of 5-fluoro-2'-deoxyuridine (FdUrd) to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) nih.govmedchemexpress.com. FdUMP is the active metabolite of several fluoropyrimidine drugs and a potent inhibitor of thymidylate synthase (TS) nih.govresearchgate.net.

The metabolic activation of fluoropyrimidines is a well-established pathway. For instance, 5-fluorouracil (B62378) (5-FU) can be converted to FdUrd by thymidine phosphorylase, which is then phosphorylated by thymidine kinase to yield FdUMP researchgate.net. Alternatively, FdUrd itself can be directly phosphorylated by thymidine kinase nih.gov. Once formed, FdUMP exerts its primary cytotoxic effect by forming a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of DNA synthesis medchemexpress.comnih.gov.

While direct experimental data on the conversion of FEUdR to its nucleotide forms and subsequent interaction with thymidylate synthase are not extensively available, the established metabolic pathways for structurally similar compounds strongly suggest a similar fate. The efficiency of this conversion and the inhibitory potential of the resulting nucleotide would be key determinants of the biological effects of FEUdR in research models.

The following diagram illustrates the proposed intracellular metabolic pathway of this compound, based on the known metabolism of analogous fluoropyrimidines.

Preclinical Investigations and Research Model Applications of 5 2 Fluoroethyl 2 Deoxyuridine

In Vitro Cell Line Studies

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of a compound. Research on analogues of 5-(2-Fluoroethyl)-2'-deoxyuridine has been conducted across various cell lines to determine their cytostatic and antiviral properties.

The cytostatic effects of 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) and its derivatives have been evaluated in numerous human tumor cell lines. These studies are crucial for determining the potential of these compounds as anticancer agents.

A study investigating a conjugate of 5-fluoro-2'-deoxyuridine with alendronate (5-FdU-Ale) tested its cytostatic effects on human gastric adenocarcinoma cell lines (23132/87 and MKN-45) and non-malignant cell lines (intestinal CCL-241 and dermal fibroblast NHDF). The results indicated that the adenocarcinoma cell lines exhibited a slightly higher sensitivity to the conjugate compared to the non-malignant cell lines. However, the cytostatic activity of the 5-FdU-Ale conjugate was found to be significantly reduced when compared to FUdR itself.

Another study focused on the cytotoxic activity of phosphoramidate (B1195095) derivatives of FUdR in several human cancer cell lines. The findings from these studies provide valuable information on the structure-activity relationship of FUdR derivatives and their potential for further development as cancer therapeutics.

Interactive Table: Cytostatic Activity of a 5-FdU-Alendronate Conjugate

| Cell Line | Type | Relative Sensitivity to 5-FdU-Ale |

|---|---|---|

| 23132/87 | Human Gastric Adenocarcinoma | Slightly Higher |

| MKN-45 | Human Gastric Adenocarcinoma | Slightly Higher |

| CCL-241 | Non-malignant Intestinal | Lower |

The inhibitory effects of FUdR on the proliferation of murine leukemia cells have been a subject of investigation to understand its potential in treating hematological malignancies. A notable study explored the cytotoxic effects of FUdR and 5-fluorouridine (B13573) on the growth of murine lymphoma L5178Y cells in both in vivo and in vitro systems. nih.gov The findings from this research highlighted differences in the cytotoxic profiles of these two fluoropyrimidine analogues, providing insights into their mechanisms of action and potential therapeutic applications in leukemia. nih.gov

The antiviral properties of nucleoside analogues are of significant interest. Research on 5-ethyl-2'-deoxyuridine, a related compound, has demonstrated its activity against Herpes Simplex Virus (HSV). In plaque reduction assays using Vero cells, the median effective doses (ED50) for HSV-1 and HSV-2 were 8.6 µM and 7.8 µM, respectively. nih.govnih.gov While less potent than acyclovir, it exhibited a high therapeutic index. nih.govnih.gov The selective antiviral action is believed to be mediated by the virus-induced thymidine (B127349) kinase. nih.govnih.gov

Further studies with 5-fluorouracil (B62378) (5-FU) have also shown its ability to suppress HSV-1 replication. farmaciajournal.com After ten consecutive passages with 5-FU, a significant reduction in viral titer and viral load was observed. farmaciajournal.com This suggests that fluorinated pyrimidine (B1678525) nucleosides can effectively inhibit HSV replication. farmaciajournal.com

Interactive Table: Antiviral Activity of 5-ethyl-2'-deoxyuridine against HSV

| Virus Strain | Cell Line | Median Effective Dose (µM) |

|---|---|---|

| Herpes Simplex Virus Type 1 (HSV-1) | Vero | 8.6 nih.govnih.gov |

In Vivo Animal Model Research

Animal models are indispensable for evaluating the systemic effects, efficacy, and pharmacokinetics of a compound before it can be considered for human trials.

In vivo studies using mouse models have been critical in assessing the therapeutic potential of this compound analogues against HSV infections.

Research on 5-ethyl-2'-deoxyuridine demonstrated its effectiveness in a mouse model of subcutaneous HSV-2 infection, where it significantly reduced mortality. nih.gov However, oral or intraperitoneal administration of the drug was found to be ineffective in protecting mice against an intracerebral challenge with the virus. nih.govnih.gov In immunosuppressed mice infected with HSV-1 and HSV-2, treatment with 5-ethyl-2'-deoxyuridine increased the mean survival times, although it did not alter the fatal course of the infection. nih.gov Assays of tissue samples indicated that the treatment delayed the progression of the virus into the central nervous system, suggesting a suppression of viral replication in the tissues. nih.gov

The nematode Caenorhabditis elegans is a powerful model organism for studying fundamental biological processes, including DNA dynamics. 5-Fluoro-2'-deoxyuridine (FUdR) is commonly used in C. elegans research to prevent reproduction and synchronize aging populations. Studies have investigated the effects of FUdR on mitochondrial DNA (mtDNA) and nuclear DNA (nucDNA).

Research has shown that while FUdR reduces both mtDNA and nucDNA copy numbers in C. elegans, it does not alter the ratio between them. This is an important finding as the inhibition of mtDNA synthesis can lead to mtDNA depletion, which is associated with various human diseases. The long half-life of mtDNA in the somatic cells of adult C. elegans, estimated to be between 8 and 13 days, likely explains the minimal impact of FUdR on mitochondrial endpoints in these studies.

Use as a Probe for DNA Synthesis and Proliferation Imaging

This compound (FEAU) is a pyrimidine nucleoside analog that has been investigated as a probe for imaging DNA synthesis and cellular proliferation, primarily through its application in Positron Emission Tomography (PET). The imaging utility of FEAU is contingent on its metabolic processing within the cell, which mirrors that of the natural nucleoside, thymidine. As an analog, FEAU can enter the thymidine salvage pathway, a key metabolic route for DNA synthesis.

The development of radiolabeled nucleoside analogs like FEAU arose from the limitations of using radiolabeled thymidine, such as [11C]-thymidine, which is rapidly catabolized in vivo. nih.gov Analogs designed to be more resistant to degradation provide a clearer signal for imaging. nih.govpsu.edu The most prominent application of FEAU in preclinical research is as its 18F-radiolabeled counterpart, [18F]FEAU. This radiotracer acts as a substrate for thymidine kinase (TK), an enzyme that phosphorylates it, effectively trapping the molecule within the cell. nih.govpsu.edu The activity of human thymidine kinase 1 (hTK1) is significantly elevated during the S-phase of the cell cycle, linking the uptake of the tracer to cellular proliferation. iaea.org

Beyond monitoring endogenous proliferation, [18F]FEAU has been extensively used as a reporter probe for imaging the expression of viral genes, particularly the Herpes Simplex Virus Type 1 thymidine kinase (HSV1-tk) gene. nih.govnih.gov The HSV1-tk enzyme is a potent kinase that can efficiently phosphorylate a broad range of nucleoside analogs, including FEAU. This characteristic allows researchers to non-invasively monitor the location, magnitude, and duration of expression of a reporter gene in living subjects.

Preclinical studies have demonstrated the sensitivity of [18F]FEAU PET imaging for the long-term monitoring of genetically modified cells. In a porcine model of myocardial infarction, mesenchymal stem cells (MSCs) transduced with the sr39HSV1-tk reporter gene were tracked for up to five months post-injection using repetitive [18F]FEAU PET/CT scans. nih.gov The study observed high levels of [18F]FEAU accumulation in the area of cell injection, with a standardized uptake value (SUV) of 2.4±0.3. nih.gov This signal correlated with the presence of sr39HSV1-tk expressing cells, confirming that [18F]FEAU uptake is a reliable marker of the engineered cells' presence and proliferation. nih.gov

In vitro and in vivo comparative studies highlight the specificity of [18F]FEAU. Cell culture experiments using C6 rat glioma cells showed significantly higher accumulation of [18F]FEAU in cells expressing either HSV1-tk or its mutant variant HSV1-sr39tk compared to wild-type cells that lack the viral enzyme. nih.gov These findings were consistent with micro-PET imaging in mice with tumor xenografts of the same cell lines. nih.gov Furthermore, when compared to another common reporter probe, 9-[4-[18F]fluoro-3-(hydroxymethyl)butyl]guanine ([18F]FHBG), [18F]FEAU showed slightly higher accumulation in cells expressing the standard HSV1-tk gene. nih.gov Conversely, [18F]FHBG demonstrated significantly higher uptake in cells expressing the HSV1-sr39tk mutant. nih.gov This suggests that the choice of probe can be optimized depending on the specific reporter gene variant being used.

The data below summarizes the differential uptake of [18F]FEAU in preclinical models, underscoring its utility as a specific probe for cells expressing the HSV1-tk reporter gene.

Table 1: Comparative in vitro uptake of [18F]FEAU and [18F]FHBG in C6 Glioma Cells

| Cell Line | Tracer | Relative Uptake (% of Wild-Type) | Significance (vs. Wild-Type) |

| C6 Wild-Type | [18F]FEAU | 100% | - |

| C6-HSV1-tk | [18F]FEAU | Significantly Higher | p < 0.05 |

| C6-HSV1-sr39tk | [18F]FEAU | Significantly Higher | p < 0.05 |

| C6-HSV1-tk | [18F]FHBG | Significantly Higher | p < 0.05 |

| C6-HSV1-sr39tk | [18F]FHBG | Significantly Higher | p < 0.05 |

| Data derived from a study comparing tracer accumulation in wild-type C6 cells with C6 cells stably expressing Herpes Simplex Virus Type 1 thymidine kinase (HSV1-tk) or its mutant (HSV1-sr39tk). nih.gov |

Table 2: In vivo and in vitro uptake of FEAU in a Porcine Model

| Measurement | Model System | Value |

| In vivo [18F]FEAU Accumulation | Porcine Myocardium (sr39HSV1-tk-MSC injection site) | SUV: 2.4 ± 0.3 |

| In vitro [3H]FEAU Accumulation Rate | sr39HSV1-tk expressing cells | Ki: 0.90 ± 0.05 ml/g/min |

| Data from a study tracking intramyocardially implanted mesenchymal stem cells (MSCs) expressing the sr39HSV1-tk gene. nih.gov SUV: Standardized Uptake Value. Ki: Influx rate constant. |

Advanced Research Methodologies and Analytical Approaches

Development and Application of Radiotracers for Molecular Imaging Research

Radiolabeled versions of FEAU are powerful tools in molecular imaging, allowing for non-invasive visualization and quantification of biological processes.

Positron Emission Tomography (PET) Imaging in Tumor-Bearing Animal Models

Positron Emission Tomography (PET) is a highly sensitive nuclear medicine imaging technique that produces three-dimensional images of functional processes in the body. e-century.usyoutube.com It utilizes molecules labeled with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F). nih.govnih.gov ¹⁸F-labeled FEAU ([¹⁸F]FEAU) has emerged as a significant radiotracer, particularly for imaging gene expression. e-century.usnih.gov

In pre-clinical research, [¹⁸F]FEAU is used in tumor-bearing animal models to monitor the expression of the herpes simplex virus thymidine (B127349) kinase (HSVtk) gene. nih.gov This gene is often used as a reporter gene in gene therapy studies. Cells that express HSVtk can selectively trap the radiolabeled FEAU, allowing for their visualization by PET. nih.gov This provides a means to track the location and level of gene expression over time.

Studies have shown that [¹⁸F]FEAU exhibits high selectivity and uptake in cells expressing HSVtk, making it an excellent candidate for this application. nih.gov For example, in one in-vitro study comparing various PET tracers, [¹⁸F]FEAU demonstrated a significantly higher accumulation ratio in HSVtk-expressing cells compared to control cells. nih.gov

Table 1: Comparative in-vitro accumulation of various PET radiotracers in C6tk cells (expressing HSVtk) versus control C6 cells after 2 hours of incubation.

| Radiotracer | C6tk/C6 Accumulation Ratio |

| ¹⁸F-FLT | 1.6 nih.gov |

| ¹⁸F-FMAU | 2.4 nih.gov |

| ¹⁸F-FHPG | 5.5 nih.gov |

| ¹⁸F-FIAU | 10.3 nih.gov |

| ¹⁸F-FHBG | 40.8 nih.gov |

| ¹⁸F-FEAU | 84.5 nih.gov |

Single-Photon Emission Computed Tomography (SPECT) Imaging with Related Compounds

Single-Photon Emission Computed Tomography (SPECT) is another nuclear medicine imaging technique that provides three-dimensional information about the distribution of a gamma-emitting radioisotope within the body. snmmi.orgwikipedia.orgradiopaedia.org While PET detects the simultaneous emission of two gamma rays resulting from positron annihilation, SPECT detects single gamma rays emitted directly from the radiotracer. e-century.uswikipedia.org

SPECT imaging often employs radionuclides like Iodine-131 (¹³¹I) or Technetium-99m (⁹⁹mTc). wikipedia.orgresearchgate.netnih.gov In the context of nucleoside analogs, SPECT has been utilized with compounds structurally related to FEAU. For instance, iodine-labeled deoxyuridine derivatives have been investigated for their potential in diagnostic imaging. nih.gov The principles of SPECT allow for the localization of these radiolabeled compounds, providing insights into their biodistribution and accumulation in target tissues. snmmi.orgradiopaedia.org The use of SPECT/CT, which combines functional SPECT data with anatomical CT images, further enhances the localization and characterization of radiotracer uptake. radiopaedia.orgnih.gov

Spectroscopic and Chromatographic Techniques in Compound Analysis

Sophisticated analytical methods are crucial for the structural confirmation, purity assessment, and metabolic profiling of FEAU and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules. ¹⁹F NMR, in particular, is highly effective for studying fluorine-containing compounds like 5-fluoro-2'-deoxyuridine (B1346552) (FdU), a related compound to FEAU. nih.govnih.gov ¹⁹F NMR can provide unique signatures that are sensitive to the local chemical environment of the fluorine atom. nih.gov

This technique has been employed to study the conformation of DNA structures, such as G-quadruplexes and i-motifs, by incorporating FdU as a probe. nih.gov The distinct ¹⁹F NMR signals can help differentiate between various structural topologies. nih.gov Furthermore, NMR has been used to investigate the interactions of fluoropyrimidine drugs with plasma proteins, providing insights into their binding characteristics. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. nih.govnih.govdataone.org It is extensively used in the analysis of FEAU and its metabolites. nih.govresearchgate.netnih.gov

Reverse-phase HPLC methods have been developed to determine the concentrations of 5-fluorouracil (B62378) (5-FU) and its metabolites, including 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), in biological samples like tissue and serum. nih.gov These methods often involve extraction of the analytes followed by separation on a C18 column and detection using UV or fluorescence detectors. nih.govnih.gov The sensitivity of these assays allows for the detection of very low concentrations of the compounds and their metabolic products. nih.govresearchgate.net HPLC is also critical for assessing the chemical and radiochemical purity of radiolabeled compounds like [¹⁸F]FET, a related PET tracer. nih.gov

Table 2: Example of HPLC Method Parameters for Analysis of 5-FU and FdUMP.

| Parameter | Condition |

| Column | C18 μBondapack (250 mm x 30 mm) nih.gov |

| Mobile Phase | Water/Methanol (85:15) nih.gov |

| Flow Rate | 1 ml/min nih.gov |

| Detection | UV (250 nm) and Fluorescence (266 λ Excitation, 350 λ Emission) nih.gov |

| Detection Sensitivity | 50 pg nih.gov |

| Recovery | 78% nih.gov |

Genetic and Molecular Biology Tools in Mechanistic Studies

Understanding the mechanism of action of FEAU at a molecular level requires the use of genetic and molecular biology tools. A key enzyme in the action of many nucleoside analogs is thymidine kinase (TK). nih.govnih.govwikipedia.org

Thymidine kinase is involved in the phosphorylation of thymidine and its analogs, a crucial step for their incorporation into DNA. wikipedia.org The sensitivity of cells to compounds like 5-fluoro-2'-deoxyuridine can be dependent on the activity of this enzyme. nih.govnih.gov Studies using cells with and without functional thymidine kinase (TK-deficient or TK- strains) have been instrumental in elucidating the role of this enzyme in the compound's mechanism. nih.gov

Furthermore, molecular biology techniques are used to introduce reporter genes, such as the herpes simplex virus thymidine kinase (HSVtk) gene, into cells. nih.gov This allows for the specific tracking of these cells using radiolabeled probes like [¹⁸F]FEAU in PET imaging, as described earlier. The use of synthetic nucleotide analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) in combination with click chemistry allows for the detection of proliferating cells and provides a powerful tool for studying DNA replication and repair. mdpi.comnih.govnih.gov These molecular tools are essential for dissecting the complex cellular pathways affected by FEAU and related compounds.

Studies on Thymidylate Synthase Variants and Their Role in Compound Response

The efficacy of fluoropyrimidine antimetabolites, including 5-(2-Fluoroethyl)-2'-deoxyuridine, is intrinsically linked to the function and expression of their target enzyme, thymidylate synthase (TS). Variations in the structure and expression of TS can significantly influence the response to these therapeutic agents. Research into these variants provides crucial insights into the mechanisms of drug resistance and sensitivity.

A notable example of this can be observed in studies of the human colon tumor cell line HCT 116, which exhibits relative resistance to the closely related compound 5-fluoro-2'-deoxyuridine (FdUrd). nih.gov This cell line produces two distinct structural forms of thymidylate synthase. One form is common across various cell lines, while the other is a more basic variant unique to HCT 116. nih.gov This variant is encoded by a separate structural gene and is associated with resistance to FdUrd. nih.gov Kinetic analyses have revealed that this variant form of TS has a reduced affinity for both 5-fluoro-2'-deoxyuridylate (the active metabolite of FdUrd) and the cofactor 5,10-methylenetetrahydrofolate. nih.gov This diminished affinity for the ligands required to form the stable inhibitory complex with the enzyme contributes, at least in part, to the innate drug resistance of the HCT 116 cell line. nih.gov

Furthermore, polymorphisms in the promoter region of the thymidylate synthase gene have been shown to impact treatment outcomes with fluoropyrimidines like 5-fluorouracil (5-FU). The human TS gene promoter can contain either double (S/S) or triple (L/L) tandem repeats of a 28-base-pair sequence. nih.gov Studies in patients with metastatic colorectal cancer have demonstrated a significant correlation between these genotypes and both TS mRNA levels and clinical response to 5-FU. nih.gov Specifically, individuals homozygous for the triple repeat variant (L/L) were found to have 3.6 times higher TS mRNA levels in tumor tissue compared to those homozygous for the double repeat variant (S/S). nih.gov This difference in expression level appears to influence the effectiveness of the treatment. nih.gov

Table 1: Thymidylate Synthase Genotype and Response to 5-FU Treatment

| Genotype | TS mRNA Level (Relative to S/S) | Response Rate |

| S/S | 1.0x | 50% |

| S/L | Not specified in the study | 15% |

| L/L | 3.6x | 9% |

Data sourced from a study on patients with disseminated colorectal cancer treated with 5-FU. nih.gov

These findings underscore the importance of considering thymidylate synthase variants when evaluating the potential efficacy of compounds like this compound. The genetic makeup of the target enzyme can be a key determinant of the cellular response to the inhibitor.

Use of Tritiated Thymidine Incorporation Assays for DNA Synthesis Inhibition

A fundamental method for assessing the impact of cytotoxic agents on cell proliferation is the tritiated thymidine incorporation assay. thermofisher.com This technique directly measures the rate of DNA synthesis, providing a quantitative evaluation of a compound's inhibitory effects. revvity.com The assay relies on the introduction of [3H]-thymidine, a radioactive nucleoside, into cell cultures. thermofisher.com During mitotic cell division, this labeled thymidine is incorporated into newly synthesized DNA strands. thermofisher.comrevvity.com By measuring the amount of radioactivity in the DNA extracted from the cells using a scintillation beta-counter, researchers can determine the extent of cell division and, consequently, the inhibitory effect of a test compound like this compound. thermofisher.com

The principle of this assay is based on the premise that an effective inhibitor of DNA synthesis will reduce the incorporation of [3H]-thymidine into the cellular DNA. For instance, studies using the related compound 5-fluoro-2'-deoxyuridine (FdUrd) have demonstrated its ability to inhibit the incorporation of [3H]thymidine into the DNA of bacterioplankton. researchgate.net While this assay is a powerful tool, it is important to note that high concentrations of radiolabeled thymidine can themselves be cytotoxic and inhibit the very process being measured. nih.gov Therefore, careful dose-response studies are necessary to ensure the validity of the results. nih.gov

The tritiated thymidine incorporation assay is a direct and widely used method to quantify the antiproliferative activity of compounds that target DNA synthesis. Its application provides valuable data on the efficacy of inhibitors like this compound.

Q & A

Q. What are the established synthetic routes for 5-(2-Fluoroethyl)-2'-deoxyuridine?

Methodological Answer: The synthesis typically involves nucleophilic fluorination of protected precursors. For example:

- Step 1 : Protect the hydroxyl group of 5-(2-hydroxyethyl)-2'-deoxyuridine using 4-O-methyl protection to avoid side reactions.

- Step 2 : Perform nucleophilic fluorination with a fluorinating agent (e.g., [18F]fluoride in radiopharmaceutical contexts) to replace the hydroxyl group with fluorine.

- Step 3 : Deprotect under mild acidic or basic conditions to yield the final compound .

Key Validation: Monitor reaction progress using TLC or HPLC and confirm structure via H/F NMR and mass spectrometry.

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

Methodological Answer:

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 260 nm) and a C18 column. Compare retention times with standards.

- Spectroscopy : Confirm the presence of the fluoroethyl group via F NMR (δ ≈ -210 to -220 ppm for CF groups) and H NMR for sugar moiety protons (δ 1.8–6.5 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H] = 307.23 g/mol) .

Q. What safety considerations are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.

- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize spills with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does this compound interact with DNA replication machinery?

Methodological Answer:

- Mechanistic Studies : Incubate the compound with DNA polymerases (e.g., Taq or human mitochondrial polymerase γ) in vitro. Monitor incorporation efficiency via primer extension assays using radiolabeled dNTPs.

- Competition Assays : Compare inhibition kinetics with thymidine or 5-fluoro-2'-deoxyuridine (FUDR) to assess substrate specificity .

Key Finding: The fluoroethyl group may sterically hinder polymerase activity, reducing replication fidelity.

Q. What strategies exist for incorporating this compound into positron emission tomography (PET) tracers?

Methodological Answer:

- Radiolabeling : Use nucleophilic [18F]fluoride to synthesize 5-(2-[18F]fluoroethyl)-2'-deoxyuridine. Optimize specific activity (>1 Ci/μmol) via cartridge purification (e.g., C18 Sep-Pak).

- In Vivo Validation : Test pharmacokinetics in tumor-bearing murine models. Compare uptake in target tissues (e.g., liver, brain) using dynamic PET imaging .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Meta-Analysis : Compare IC values across studies (e.g., antiviral vs. anticancer assays). Note differences in cell lines (e.g., L1210 leukemia vs. HSV-1-infected Vero cells).

- Experimental Replication : Standardize assay conditions (e.g., serum-free media, 48-hour exposure) to isolate compound-specific effects.

- Mechanistic Follow-Up : Use CRISPR knockouts of target enzymes (e.g., thymidine kinase) to confirm on-target activity .

Data Interpretation and Optimization

Q. How can researchers optimize the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Adjustment : Buffer solutions at pH 6.5–7.5 to minimize hydrolysis. Avoid alkaline conditions (>pH 8).

- Temperature Control : Store solutions at 4°C for short-term use; freeze aliquots at -80°C for long-term storage.

- Additives : Include antioxidants (e.g., 0.1% ascorbic acid) or chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation .

Q. What analytical methods are suitable for quantifying trace metabolites of this compound in biological samples?

Methodological Answer:

- Sample Preparation : Extract metabolites from plasma or tissue homogenates using protein precipitation (acetonitrile) or solid-phase extraction.

- Detection : Employ UPLC-MS/MS with a deuterated internal standard (e.g., d3-5-(2-Fluoroethyl)-2'-deoxyuridine) for high sensitivity (LOQ < 1 ng/mL).

- Metabolite Identification : Use high-resolution MS (e.g., Q-TOF) to detect fluoroethyl-uracil or glucuronidated derivatives .

Experimental Design Considerations

Q. How to design dose-response studies for evaluating the cytotoxicity of this compound?

Methodological Answer:

- Range-Finding Assay : Test concentrations from 0.1–100 μM in triplicate using a 96-well plate format.

- Endpoint Selection : Use MTT or resazurin assays for viability and annexin V/PI staining for apoptosis.

- Control Inclusion : Compare with FUDR and thymidine to assess specificity. Normalize data to untreated cells .

Q. What in vitro models are appropriate for studying the compound's tumor-targeting potential?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.